

Spectroscopic and Synthetic Analysis of Furo[3,4-d]isoxazole: A Technical Guide

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Compound of Interest

Compound Name: Furo[3,4-d]isoxazole

Cat. No.: B15213435

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Disclaimer: Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the parent **Furo[3,4-d]isoxazole** heterocyclic system is not readily available in the surveyed scientific literature. This guide provides a predictive analysis of its spectroscopic characteristics based on the known data of its constituent furan and isoxazole rings. Furthermore, a general synthetic protocol is proposed based on established methods for isoxazole synthesis. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in this novel scaffold.

Predicted Spectroscopic Data of the Furo[3,4-d]isoxazole Core

The spectroscopic properties of the **Furo[3,4-d]isoxazole** core are predicted by considering the additive effects of the fused furan and isoxazole rings. The electron-withdrawing nature of the isoxazole ring is expected to influence the chemical environment of the furan protons and carbons significantly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the furan moiety are expected to be deshielded compared to unsubstituted furan (δ 7.4 ppm for α -protons and δ 6.4 ppm for β -protons). The protons on the isoxazole ring will also exhibit characteristic shifts.

¹³C NMR: The carbon atoms in the fused system will show shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the aromaticity of the rings.

Predicted ¹ H NMR Data (in CDCl ₃)		Predicted ¹³ C NMR Data (in CDCl ₃)	
Position		Chemical Shift (δ, ppm)	
H-1		7.0 - 7.5	
H-3		8.0 - 8.5	

Note: These are estimated ranges and actual values may vary based on solvent and substitution.

Infrared (IR) Spectroscopy

The IR spectrum of **Furo[3,4-d]isoxazole** is expected to show characteristic peaks for C-H, C=C, C=N, and C-O-C stretching and bending vibrations.

Predicted IR Data	
Functional Group	Vibrational Frequency (cm ⁻¹)
Aromatic C-H Stretch	3100 - 3000
C=C and C=N Stretch	1650 - 1450
N-O Stretch	1450 - 1350
C-O-C Stretch (furan)	1250 - 1050
Aromatic C-H Bend	900 - 675

Mass Spectrometry (MS)

The electron impact mass spectrum of **Furo[3,4-d]isoxazole** is expected to show a prominent molecular ion peak. Fragmentation is likely to proceed through pathways that maintain the stability of the aromatic systems.

Predicted Mass Spectrometry Data	
m/z	Proposed Fragment
[M] ⁺	Molecular Ion
[M-CO] ⁺	Loss of carbon monoxide from the furan ring
[M-HCN] ⁺	Loss of hydrogen cyanide from the isoxazole ring
[M-NO] ⁺	Loss of nitric oxide from the isoxazole ring

General Experimental Protocol: Synthesis of Substituted Furo[3,4-d]isoxazoles

A plausible and widely used method for the synthesis of isoxazole rings is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile. For the synthesis of a substituted **Furo[3,4-d]isoxazole**, a suitably functionalized furan can serve as the dipolarophile.

Reaction Scheme: A 3,4-disubstituted furan bearing an alkyne or alkene moiety can react with a nitrile oxide (generated in situ from an oxime) to yield the corresponding **Furo[3,4-d]isoxazole** derivative.

General Procedure:

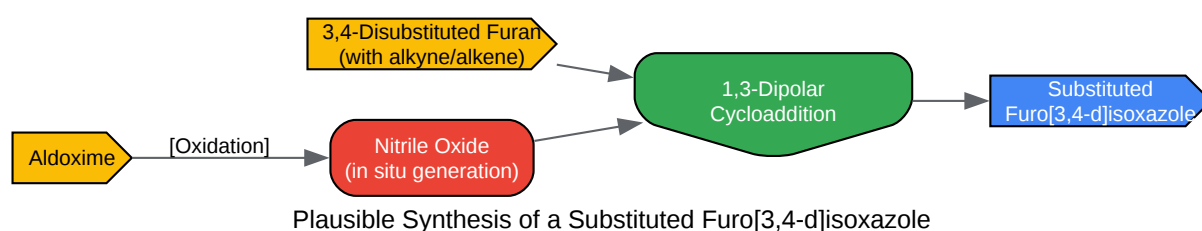
- **Preparation of the Nitrile Oxide Precursor (Aldoxime):** An appropriate aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate, to form the corresponding aldoxime.
- **In situ Generation of Nitrile Oxide and Cycloaddition:** The aldoxime is dissolved in an inert solvent (e.g., dichloromethane or THF). A chlorinating agent (e.g., N-chlorosuccinimide) is added to form the hydroximoyl chloride. Subsequent addition of a non-nucleophilic base (e.g., triethylamine) generates the nitrile oxide in situ. The 3,4-disubstituted furan dipolarophile is then added to the reaction mixture.
- **Reaction Monitoring and Work-up:** The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is

washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Caption: Core structure of **Furo[3,4-d]isoxazole** with atom numbering.



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Caption: A generalized workflow for the synthesis of **Furo[3,4-d]isoxazole** derivatives.

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